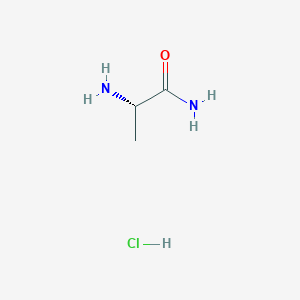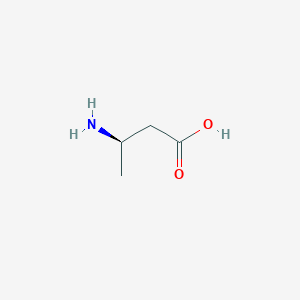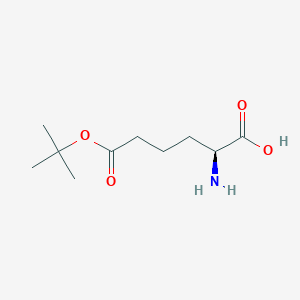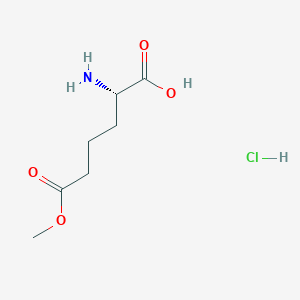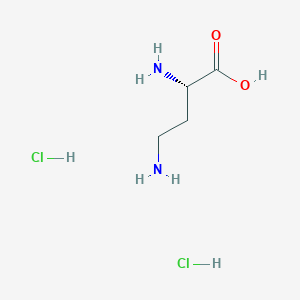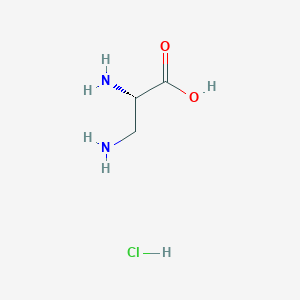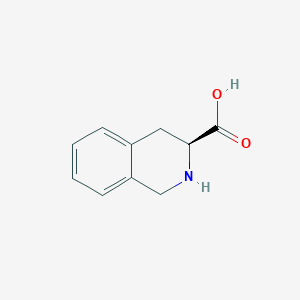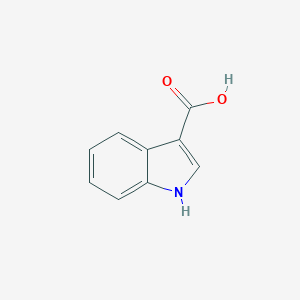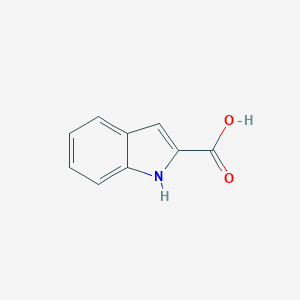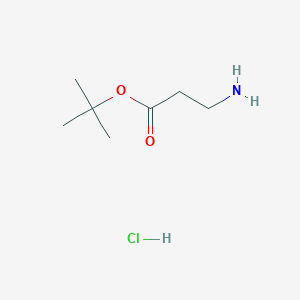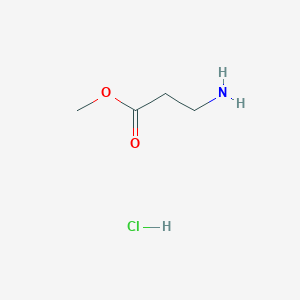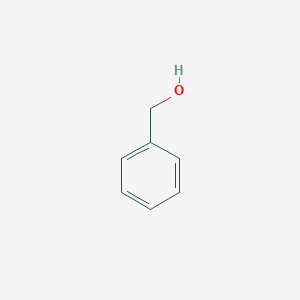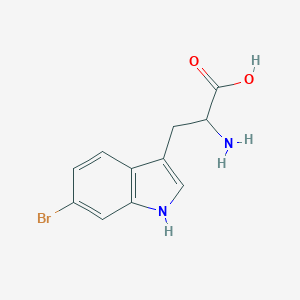
6-Brom-DL-Tryptophan
Übersicht
Beschreibung
6-Bromo-DL-tryptophan is a halogenated derivative of the amino acid tryptophan It is characterized by the presence of a bromine atom at the sixth position of the indole ring
Wissenschaftliche Forschungsanwendungen
6-Bromo-DL-tryptophan has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of protein structure and function, as it can be incorporated into peptides and proteins to investigate their properties.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
6-Bromo-DL-tryptophan is a tryptophan analogue . The primary targets of tryptophan and its analogues are typically enzymes involved in the tryptophan metabolic pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
As a tryptophan analogue, it may interact with the same targets as tryptophan, potentially altering their function or the metabolic pathways they are involved in .
Biochemical Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions
Pharmacokinetics
A clinical trial is currently underway to assess the safety, pharmacokinetics, and efficacy of oral 6-bromo-dl-tryptophan in individuals with metabolic syndrome .
Result of Action
It has been associated with preserved beta-cell function and diminished circulating t cell count in type 1 diabetes patients . More research is needed to fully understand the effects of this compound.
Biochemische Analyse
Cellular Effects
It is known that tryptophan and its analogs can have significant effects on various types of cells and cellular processes
Molecular Mechanism
As an analog of tryptophan, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-DL-tryptophan typically involves the bromination of tryptophan. One common method is the reaction of tryptophan with bromine in the presence of a suitable solvent, such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or chromatography to obtain pure 6-Bromo-DL-tryptophan .
Industrial Production Methods: Industrial production of 6-Bromo-DL-tryptophan may involve more scalable and efficient methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize yield, reduce production costs, and minimize environmental impact. For example, biocatalytic methods may use engineered enzymes to selectively brominate tryptophan under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-DL-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like toluene or ethanol
Major Products Formed:
Substitution Products: Various substituted tryptophan derivatives.
Oxidation Products: Oxidized indole derivatives.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-DL-tryptophan: Similar in structure but with a chlorine atom instead of bromine.
5-Bromo-DL-tryptophan: Bromine atom at the fifth position.
7-Bromo-DL-tryptophan: Bromine atom at the seventh position.
4-Bromo-DL-tryptophan: Bromine atom at the fourth position.
Uniqueness: 6-Bromo-DL-tryptophan is unique due to its specific bromination pattern, which can result in distinct chemical reactivity and biological activity compared to other brominated tryptophan derivatives. Its position-specific bromination can influence its interaction with biological targets and its incorporation into larger molecules .
Eigenschaften
IUPAC Name |
2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393036 | |
| Record name | 6-BROMO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-61-0 | |
| Record name | 6-BROMO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


